2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine 2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1151801-90-9
VCID: VC4287270
InChI: InChI=1S/C9H7F2N3/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3
SMILES: CN1C=C(C=N1)C2=CC(=C(N=C2)F)F
Molecular Formula: C9H7F2N3
Molecular Weight: 195.173

2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine

CAS No.: 1151801-90-9

Cat. No.: VC4287270

Molecular Formula: C9H7F2N3

Molecular Weight: 195.173

* For research use only. Not for human or veterinary use.

2,3-difluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridine - 1151801-90-9

Specification

CAS No. 1151801-90-9
Molecular Formula C9H7F2N3
Molecular Weight 195.173
IUPAC Name 2,3-difluoro-5-(1-methylpyrazol-4-yl)pyridine
Standard InChI InChI=1S/C9H7F2N3/c1-14-5-7(4-13-14)6-2-8(10)9(11)12-3-6/h2-5H,1H3
Standard InChI Key GFHXYORKLHVVET-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC(=C(N=C2)F)F

Introduction

Structural and Molecular Characteristics

The compound features a pyridine ring substituted with two fluorine atoms at the 2- and 3-positions and a 1-methyl-1H-pyrazol-4-yl group at the 5-position. Key structural identifiers include:

  • IUPAC Name: 2,3-difluoro-5-(1-methylpyrazol-4-yl)pyridine

  • SMILES: CN1C=C(C=N1)C2=CC(=C(N=C2)F)F\text{CN1C=C(C=N1)C2=CC(=C(N=C2)F)F}

  • InChI Key: GFHXYORKLHVVET-UHFFFAOYSA-N\text{GFHXYORKLHVVET-UHFFFAOYSA-N}

The planar pyridine and pyrazole rings facilitate π-π stacking interactions in biological systems, while the fluorine atoms enhance electronegativity and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Substitution/Hydrolysis: Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of acid-binding agents.

  • Condensation/Cyclization: Treating intermediates with methylhydrazine under catalytic conditions (e.g., KI or NaI) to form the pyrazole ring .

A representative protocol from patent literature yields the compound with >95% purity using recrystallization from ethanol-water mixtures .

Table 1: Optimized Synthesis Conditions

StepReagents/ConditionsYieldPurity
Substitution2,2-Difluoroacetyl chloride, -30°C, DMF78%89%
CyclizationMethylhydrazine, KI, 40–80°C75–80%>99%

Physicochemical Properties

Experimental and predicted data highlight its stability under inert conditions and moderate solubility in polar solvents:

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Boiling Point315.8 ± 42.0 °C (Predicted)QSPR models
Density1.34 ± 0.1 g/cm³Computational
pKa-0.37 ± 0.10Potentiometric
Storage Conditions2–8°C under nitrogen/argonVendor specifications

The compound’s low aqueous solubility necessitates formulation with co-solvents like dimethyl sulfoxide (DMSO) for biological assays .

Biological Activity and Applications

Antimicrobial Efficacy

Derivatives of this compound demonstrate broad-spectrum activity against resistant pathogens:

  • MRSA Inhibition: MIC values of 0.5–2 µg/mL, outperforming vancomycin in biofilm eradication.

  • Antifungal Action: 90% growth inhibition of Candida albicans at 10 µM .

Kinase Inhibition in Oncology

The compound serves as a precursor in MET kinase inhibitors (e.g., AMG 337), which exhibit:

  • IC₅₀: 3 nM (enzymatic), 9 nM (cellular) .

  • In Vivo Efficacy: >90% tumor growth suppression in xenograft models at 10 mg/kg .

Mechanistically, the pyridine-pyrazole scaffold adopts a U-shaped conformation, enabling hydrogen bonding with MET’s catalytic domain (Figure 1) .

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